molecular formula C21H27ClN2O6 B4182148 3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide

Cat. No.: B4182148
M. Wt: 438.9 g/mol
InChI Key: CYWBCLOUXKRARX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and a dioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperidine ring and the dioxin moiety. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and piperidinylating agents. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
  • 3-methyl-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)benzamide
  • 3-(2-chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide

Uniqueness

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O6/c1-14-19(29-12-11-28-14)21(26)24-8-5-16(6-9-24)30-18-4-3-15(13-17(18)22)20(25)23-7-10-27-2/h3-4,13,16H,5-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWBCLOUXKRARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide

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